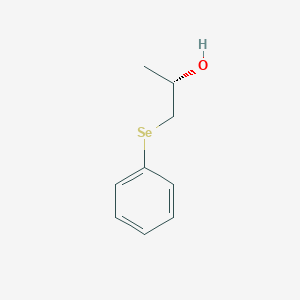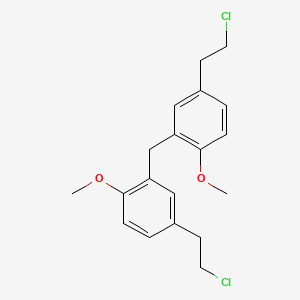
Benzene, 1,1'-methylenebis[5-(2-chloroethyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a 2-chloroethyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] typically involves the reaction of appropriate benzene derivatives with methylene chloride under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is carefully monitored to maintain optimal reaction conditions, and the product is purified through various techniques such as distillation or crystallization to achieve the required quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a common method.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new benzene derivatives with different functional groups.
Scientific Research Applications
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-methylenebis[2-methyl-]
- Benzene, 1,1’-methylenebis[5-chloro-2-methoxy-]
Uniqueness
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective or suitable.
Properties
CAS No. |
848035-19-8 |
|---|---|
Molecular Formula |
C19H22Cl2O2 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-(2-chloroethyl)-2-[[5-(2-chloroethyl)-2-methoxyphenyl]methyl]-1-methoxybenzene |
InChI |
InChI=1S/C19H22Cl2O2/c1-22-18-5-3-14(7-9-20)11-16(18)13-17-12-15(8-10-21)4-6-19(17)23-2/h3-6,11-12H,7-10,13H2,1-2H3 |
InChI Key |
ZDNJDEJHRKMGBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCl)CC2=C(C=CC(=C2)CCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


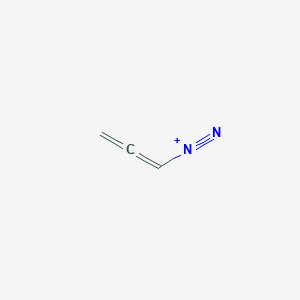
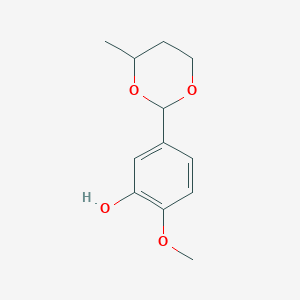
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
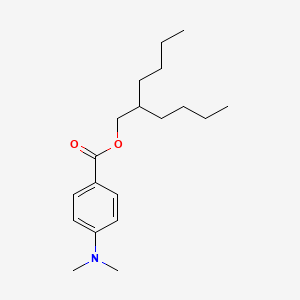
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)

![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)

![D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14184361.png)
